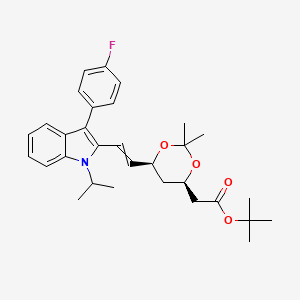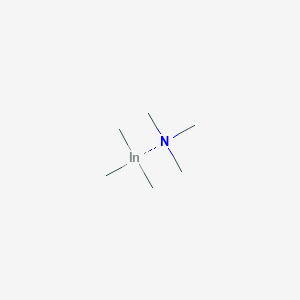
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester, also known as Fluvastatin-3,5-acetonide, is a synthetic compound with potential therapeutic applications. Fluvastatin-3,5-acetonide is an ester of fluvastatin, a drug used to treat high cholesterol, and is a member of the statin family of medications. This compound has been studied for its medicinal properties, including its capacity to inhibit the activity of a specific enzyme involved in cholesterol synthesis, as well as its potential to reduce the risk of cardiovascular disease.
Scientific Research Applications
Biosynthesis and Biotransformation
Biosynthesis in Mono and Biphasic Media : A study demonstrated the effective biosynthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides. This process was enhanced in organic solvents and a water-octanol biphasic reaction system, leading to high yield and enantioselectivity (Liu et al., 2018).
Directed Evolution of Carbonyl Reductase : Another study involved the directed evolution of carbonyl reductase RtSCR9 from Rhodosporidium toruloides for improved activity in the synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Mutagenesis techniques led to variants with significantly enhanced specific activity and catalytic efficiency (Liu et al., 2017).
Enantioselective Analysis and Pharmacokinetics
Stereoselective Analysis in Human Plasma : A study on fluvastatin, a racemic mixture of (+)-3R,5S and (-)-3S,5R stereoisomers, found that the (+)-(3R,5S)-fluvastatin isomer mainly inhibits HMG-CoA reductase. The study developed a method for analyzing fluvastatin isomers in human plasma, which could be applied to studies on kinetic disposition (Lanchote et al., 2001).
Pharmacokinetic Studies : The enantiomers of fluvastatin, including the (3R,5S)-isomer, have been studied for their pharmacokinetics in various settings, such as in diabetic rats and in interaction with other drugs. These studies provide insights into the stereoselective disposition and drug-drug interactions of fluvastatin (Rocha et al., 2002; Boralli et al., 2009).
Antioxidative Effects and Activity
Antioxidative Activity : Research comparing the antioxidative effects of enantiomers of fluvastatin revealed that both 3R,5S and 3S,5R enantiomers exhibit similar effects in inhibiting copper ion-induced oxidation of human low-density lipoprotein (LDL). This suggests a potential anti-atherosclerotic effect through their antioxidative activities (Suzumura et al., 1999).
Mechanism of Antioxidative Activity : A study focused on understanding the mechanism of antioxidative activity of fluvastatin and its derivatives, identifying the active site responsible for this activity (Nakamura et al., 2000).
Stereoselective Synthesis and Process Improvement
Improved Manufacturing Process : Research on an improved manufacturing process for fluvastatin, including the synthesis of its stereoisomers, has been conducted to optimize the production process and reduce costs (Fuenfschilling et al., 2007).
Synthesis of trans-(3R,5S)-Atorvastatin : A study reported on the synthesis of trans-(3R,5S)-atorvastatin, demonstrating the stereoselective preparation of this compound (Choi et al., 2011).
Mechanism of Action
Target of Action
The primary target of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is the enzyme hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the synthesis of cholesterol in the body .
Mode of Action
The compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis .
Biochemical Pathways
The inhibition of HMG-CoA reductase disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol . This results in a reduction of low-density lipoprotein cholesterol (LDL-C) in the plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of cholesterol synthesis. By inhibiting HMG-CoA reductase, the compound decreases the production of mevalonate, leading to a decrease in cholesterol synthesis . This results in a reduction of LDL-C in the plasma, which can lower the risk of atherosclerosis and coronary heart diseases .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester are largely determined by its interactions with various enzymes and proteins. Carbonyl reductases have shown excellent activity for the biosynthesis of this compound .
Cellular Effects
It is known that fluvastatin, a related compound, can effectively lower the level of low-density lipoprotein cholesterol in plasma, thereby reducing the risk of atherosclerosis and the incidence of coronary heart diseases .
Molecular Mechanism
It is known that fluvastatin, a related compound, competitively binds to hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase and inhibits the synthesis of mevalonate .
properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLFNQKKUKAQS-KAAYJFPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)